molecular formula C12H14F2O3S B12547455 Propyl 4-[difluoro(methylthio)methoxy]benzoate CAS No. 143583-02-2

Propyl 4-[difluoro(methylthio)methoxy]benzoate

Cat. No.: B12547455
CAS No.: 143583-02-2
M. Wt: 276.30 g/mol
InChI Key: YYSKYOVGFVSROB-UHFFFAOYSA-N
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Description

Propyl 4-[difluoro(methylthio)methoxy]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propyl ester group attached to a benzoic acid derivative, which is further substituted with a difluoro(methylthio)methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-[difluoro(methylthio)methoxy]benzoate typically involves multiple steps. One common method includes the esterification of 4-hydroxybenzoic acid with propanol in the presence of an acid catalyst to form propyl 4-hydroxybenzoate. This intermediate is then subjected to a difluoromethylation reaction using difluoromethylthiolating agents under controlled conditions to introduce the difluoro(methylthio)methoxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-[difluoro(methylthio)methoxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the difluoro(methylthio)methoxy group to a simpler methylthio group.

    Substitution: Nucleophilic substitution reactions can replace the difluoro(methylthio)methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce methylthio derivatives.

Scientific Research Applications

Propyl 4-[difluoro(methylthio)methoxy]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable probe in studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biochemical pathways is required.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Propyl 4-[difluoro(methylthio)methoxy]benzoate exerts its effects involves its interaction with specific molecular targets. The difluoro(methylthio)methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Propyl 4-methoxybenzoate: Lacks the difluoro(methylthio) group, resulting in different chemical and biological properties.

    Propyl 4-(methylthio)methoxybenzoate: Similar structure but without the difluoro substitution, affecting its reactivity and applications.

    Ethyl 4-[difluoro(methylthio)methoxy]benzoate: Similar but with an ethyl ester group instead of propyl, leading to variations in physical and chemical properties.

Uniqueness

Propyl 4-[difluoro(methylthio)methoxy]benzoate is unique due to the presence of the difluoro(methylthio)methoxy group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where specific interactions with molecular targets are required.

Properties

CAS No.

143583-02-2

Molecular Formula

C12H14F2O3S

Molecular Weight

276.30 g/mol

IUPAC Name

propyl 4-[difluoro(methylsulfanyl)methoxy]benzoate

InChI

InChI=1S/C12H14F2O3S/c1-3-8-16-11(15)9-4-6-10(7-5-9)17-12(13,14)18-2/h4-7H,3,8H2,1-2H3

InChI Key

YYSKYOVGFVSROB-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OC(F)(F)SC

Origin of Product

United States

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